8-Chloronaphthalene-1-sulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of 8-Chloronaphthalene-1-sulfonic acid involves sulfonation processes, where sulfur trioxide (SO3) plays a crucial role. Studies have explored the sulfonation of various naphthalene derivatives, indicating the reactivity of different positions on the naphthalene ring to sulfonation. For instance, the sulfonation of alkanonaphthalenes with SO3 highlights the reactive positions and the influence of different solvents on the sulfonation process, offering insights into the synthesis pathways that may be relevant for 8-Chloronaphthalene-1-sulfonic acid (Wit, Cerfontain, & Fischer, 1985).
Molecular Structure Analysis
The molecular structure of 8-Chloronaphthalene-1-sulfonic acid is characterized by the presence of a sulfonic acid group and a chlorine atom on the naphthalene ring. This structural arrangement impacts its chemical behavior and interactions. Research on similar sulfonated naphthalenes provides a basis for understanding the electronic and structural aspects that define 8-Chloronaphthalene-1-sulfonic acid's reactivity and binding characteristics.
Chemical Reactions and Properties
8-Chloronaphthalene-1-sulfonic acid undergoes various chemical reactions, including nitration and interactions with other organic compounds. The presence of the sulfonic acid group significantly affects its reactivity, as seen in the nitration of α-chloronaphthalene-α-sulphonic acids, which yields α-substituted nitro derivatives, indicating a deactivation of the aromatic nucleus by the electrophilic groups (Bassilios, Shawky, Salem, & Mohtasseb, 2010).
Physical Properties Analysis
The physical properties of 8-Chloronaphthalene-1-sulfonic acid, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are critical in determining its applications in various scientific and industrial processes. Studies on related sulfonated compounds and their physical behaviors provide valuable data for understanding the physical characteristics of 8-Chloronaphthalene-1-sulfonic acid.
Chemical Properties Analysis
The chemical properties of 8-Chloronaphthalene-1-sulfonic acid, including acidity, reactivity towards different chemical reagents, and its behavior in various chemical environments, are pivotal for its applications. Research on sulfonated polyimides and other sulfonated aromatic compounds offers insights into the chemical properties and potential applications of 8-Chloronaphthalene-1-sulfonic acid (Miyatake, Asano, & Watanabe, 2003).
Scientific Research Applications
Clinical Assays and Research Applications : 8-anilino-1-naphthalene sulfonic acid has been used to inhibit binding of triiodothyronine and thyroxine to thyroxine-binding globulin, facilitating the development of a rapid simultaneous radioimmunoassay for these hormones in serum (Mitsuma, Colucci, Shenkman, & Hollander, 1972).
Chemical Analysis : 1,8-Dihydroxynaphthalene-4-sulfonic acid has been used as a reagent for the extraction-spectrophotometric determination of boric acid (Korenaga, Motomizu, & Tǒei, 1980).
Sulfonation Studies : Research on the sulfonation of binaphthyl derivatives, including the sulfonation of various naphthalene and binaphthyl compounds with SO3, has implications for the synthesis of chemicals like 8-Chloronaphthalene-1-sulfonic acid (You, 1996).
Microbial Growth Media : 8-anilino-1-naphthalene sulfonic acid-containing media can differentiate between gram-positive and gram-negative bacteria and identify various bacterial species (Ramsey, Nowlan, Simpson, Messing, & Takeguchi, 1980).
Photo Acid Generators : N-sulfonyloxy 1, 8-naphthalimide, a compound similar to 8-Chloronaphthalene-1-sulfonic acid, has been studied for its sensitivity to γ rays, suggesting potential applications in radiation detection (Tokita, Watanabe, Hashimoto, & Tachikawa, 2001).
Electrodegradation Studies : The electrodegradation of naphthalenic amines, including 8-aminonaphthalene-2-sulfonic acid, has been analyzed, providing insights into environmental remediation techniques (Rodrigues, Nunes, Lopes, Silva, Ciríaco, & Pacheco, 2018).
Fluorescence Studies in Biological Systems : The fluorescent dye 1-anilinonaphthalene-8-sulfonic acid (ANS) has been used to study changes in membrane conformation during electrical excitation in biological systems (Patrick, Valeur, Monnerie, & Changeux, 1971).
Catalytic Applications : A study describes the use of a sulfonic acid functionalized metal–organic framework (MOF), which includes 4,8-disulfonaphthalene-2,6-dicarboxylate, for efficient catalytic esterification (Dou, Zhang, Zhou, Yang, Shu, She, & Li, 2018).
Safety And Hazards
properties
IUPAC Name |
8-chloronaphthalene-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14/h1-6H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFNCYFEIBUZHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932466 | |
Record name | 8-Chloronaphthalene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30932466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloronaphthalene-1-sulfonic acid | |
CAS RN |
145-74-4, 5439-85-0 | |
Record name | 8-Chloro-1-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloronaphthalene-1-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 8-chloronaphthalene-1-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005439850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 145-74-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 8-Chloronaphthalene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30932466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloronaphthalene-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.147 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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